N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide

Cannabinoid CB2 Agonist Selectivity Structure-Activity Relationship

The compound N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide (CAS 1798283-46-1) is a synthetic, patent-classified tetrahydroindazole cannabinoid modulator. Its structure embeds a pyridin-2-yl pharmacophore on a tetrahydro-1H-indazole core, linked via an ethyl spacer to a cinnamamide moiety, targeting the cannabinoid receptor type 2 (CB2).

Molecular Formula C23H24N4O
Molecular Weight 372.472
CAS No. 1798283-46-1
Cat. No. B2526224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide
CAS1798283-46-1
Molecular FormulaC23H24N4O
Molecular Weight372.472
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NN2CCNC(=O)C=CC3=CC=CC=C3)C4=CC=CC=N4
InChIInChI=1S/C23H24N4O/c28-22(14-13-18-8-2-1-3-9-18)25-16-17-27-21-12-5-4-10-19(21)23(26-27)20-11-6-7-15-24-20/h1-3,6-9,11,13-15H,4-5,10,12,16-17H2,(H,25,28)/b14-13+
InChIKeyQPPMOZGVCMBQTP-BUHFOSPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1798283-46-1 Procurement: Baseline Profile of a Tetrahydroindazole Cinnamamide CB2 Modulator


The compound N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide (CAS 1798283-46-1) is a synthetic, patent-classified tetrahydroindazole cannabinoid modulator. Its structure embeds a pyridin-2-yl pharmacophore on a tetrahydro-1H-indazole core, linked via an ethyl spacer to a cinnamamide moiety, targeting the cannabinoid receptor type 2 (CB2) [1]. The compound is supplied as a non-human research reagent under catalog number EVT-2663298 . Current authoritative databases and primary literature lack publicly disclosed quantitative on-target potency, selectivity window, or pharmacokinetic parameters for this specific compound, establishing a critical evidence gap for prospective scientific procurement as of mid-2026.

Why Generic Substitution for CAS 1798283-46-1 Fails Without Experimental Confirmation


Generic substitution within the tetrahydroindazole cinnamamide class is unreliable. The cinnamamide scaffold is a privileged structure [1], but even minor perturbations critically alter receptor selectivity. For example, related pyridine-2-amide series exhibit divergent CB2 vs. CB1 activity and functional profiles (agonist vs. inverse agonist) based solely on the amide substituent identity [2]. Tetrahydroindazoles are also known to bind sigma-2 receptors and ITK kinase [3], meaning a structurally analogous molecule could have an entirely distinct polypharmacology. As no cross-screening data for CAS 1798283-46-1 against these co-targets is publicly available, substituting it with a proximal analog risks introducing uncharacterized, confounding biological activity into an experimental system.

Quantitative Differentiation Evidence Index for CAS 1798283-46-1


CB2 Potency and Selectivity Data Gap vs. Benchmarked Tetrahydroindazole Cannabinoid Modulators

The primary procurement differentiator—this compound's quantitative CB2 binding affinity (Ki/IC50) and its selectivity ratio against CB1—remains uncharacterized in the public domain. In contrast, a closely related pyridine-2-amide CB2 agonist scaffold is well-defined, with exemplars showing Ki values at human CB2 as potent as 25 nM and CB1/CB2 selectivity ratios exceeding 24-fold [1]. The absence of analogous data for CAS 1798283-46-1 constitutes a critical selection risk. A direct head-to-head comparison of their respective selectivity windows under identical assay conditions is the sole valid benchmark for prioritizing one scaffold over the other.

Cannabinoid CB2 Agonist Selectivity Structure-Activity Relationship

Functional Activity Comparison Against In-Class CB2 Full Agonist MDA7 (NTRX-07)

The functional efficacy (EC50) of this compound in modulating cAMP has not been publicly disclosed. A potential in-class comparator, the selective CB2 full agonist MDA7 (1-[(3-benzyl-3-methyl-2,3-dihydro-1-benzofuran-6-yl)carbonyl]piperidine), demonstrates an EC50 of 128 nM at human CB2 receptors [1] and has validated in vivo efficacy in rat neuropathic pain models [2]. The absence of functional data for CAS 1798283-46-1 prevents any comparison of its signaling bias (e.g., G-protein vs. β-arrestin recruitment) relative to MDA7, a critical determinant for therapeutic application development.

Neuropathic Pain Functional Agonism cAMP Assay

Patent-Led Scaffold Differentiation: Pyridyl-Tetrahydroindazole vs. Pyridine-Amide Series

CAS 1798283-46-1 belongs to a patent-protected chemical space for tetrahydro-indazole cannabinoid modulators [1], which is distinct from the pyridine-2-amide CB2 agonist series [2]. The tetrahydroindazole core provides a fundamentally different hydrogen-bonding and steric environment at the receptor's orthosteric site compared to the pyridine-amide scaffold [1]. This class-level structural divergence suggests a potentially unique subtype interaction profile, though this inference remains unsupported by direct experimental characterization of this specific compound.

Cannabinoid Receptor Modulator Patent Analysis Chemical Biology

Allowed Research Applications for CAS 1798283-46-1 Based on Current Evidence


Chemical Biology Probe Development (Bespoke Characterization Required)

The absolute prerequisite for scientifically valid use is comprehensive in-house characterization (Ki, EC50/IC50 for G-protein and β-arrestin-2 pathways at human CB2 and CB1; selectivity screening against sigma-2 and ITK) [1]. Only after establishing a selectivity window comparable to or exceeding the 25-fold CB2 selectivity of benchmark pyridine-2-amides can it be deployed as a probe in target engagement studies.

Structure-Activity Relationship (SAR) Expansion Studies

The novelty of the tetrahydroindazole-cinnamamide scaffold makes this compound a valuable template for exploring SAR within the broader cannabinoid modulator landscape [2]. It serves as a starting point for synthesizing and profiling a library of derivatives to understand how modifications to the cinnamamide and ethyl linker influence CB2 vs. CB1 potency and efficacy [1].

In Silico Modeling and Pharmacophore Mapping

Given the absence of experimental binding data, the compound's primary immediate value lies in computational chemistry. Its predicted electrostatic and steric features can be used for molecular docking against published CB2 receptor active-state structures [3] to generate testable binding hypotheses, which can then guide the synthesis of more potent and selective analogs.

Quote Request

Request a Quote for N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.